molecular formula C20H16N2O6 B12573943 N-[2-(3,4-dihydroxy-benzoylamino)-phenyl]-3,4-dihydroxy-benzamide CAS No. 194469-86-8

N-[2-(3,4-dihydroxy-benzoylamino)-phenyl]-3,4-dihydroxy-benzamide

Cat. No.: B12573943
CAS No.: 194469-86-8
M. Wt: 380.3 g/mol
InChI Key: REWFZVQOGXANSR-UHFFFAOYSA-N
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Description

N-[2-(3,4-dihydroxy-benzoylamino)-phenyl]-3,4-dihydroxy-benzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features multiple hydroxyl groups and amide linkages, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dihydroxy-benzoylamino)-phenyl]-3,4-dihydroxy-benzamide typically involves the reaction of 3,4-dihydroxybenzoic acid with an appropriate amine derivative under controlled conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually include a solvent like dimethylformamide (DMF) and a temperature range of 0-25°C to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency and scalability, often using automated reactors and continuous flow systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dihydroxy-benzoylamino)-phenyl]-3,4-dihydroxy-benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-[2-(3,4-dihydroxy-benzoylamino)-phenyl]-3,4-dihydroxy-benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential antioxidant and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[2-(3,4-dihydroxy-benzoylamino)-phenyl]-3,4-dihydroxy-benzamide involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxy-4-nitrophenyl)-p-substituted benzamide
  • 4-hydroxy-2-quinolones
  • 3,4-dihydroxybenzohydrazide

Uniqueness

N-[2-(3,4-dihydroxy-benzoylamino)-phenyl]-3,4-dihydroxy-benzamide stands out due to its multiple hydroxyl groups and amide linkages, which confer unique chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications .

Properties

CAS No.

194469-86-8

Molecular Formula

C20H16N2O6

Molecular Weight

380.3 g/mol

IUPAC Name

N-[2-[(3,4-dihydroxybenzoyl)amino]phenyl]-3,4-dihydroxybenzamide

InChI

InChI=1S/C20H16N2O6/c23-15-7-5-11(9-17(15)25)19(27)21-13-3-1-2-4-14(13)22-20(28)12-6-8-16(24)18(26)10-12/h1-10,23-26H,(H,21,27)(H,22,28)

InChI Key

REWFZVQOGXANSR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC(=C(C=C2)O)O)NC(=O)C3=CC(=C(C=C3)O)O

Origin of Product

United States

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